molecular formula C8H13N3S B8511567 2-Piperidin-1-yl-1,3-thiazol-4-imine

2-Piperidin-1-yl-1,3-thiazol-4-imine

Cat. No.: B8511567
M. Wt: 183.28 g/mol
InChI Key: GKMGAXMEYGUKFV-UHFFFAOYSA-N
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Description

2-Piperidin-1-yl-1,3-thiazol-4-imine is a chemical scaffold of significant interest in medicinal chemistry and oncology research, particularly in the exploration of metabolic reprogramming in cancer cells. The integration of the piperidine moiety with the 1,3-thiazole core creates a privileged structure frequently employed in the design of novel bioactive molecules targeting enzyme inhibition . Recent scientific investigations highlight the potential of analogous piperidine-thiazole hybrids as potent allosteric inhibitors of glutaminase 1 (GLS1) . GLS1 is a mitochondrial enzyme that catalyzes the conversion of glutamine to glutamate, a critical step in fueling the tricarboxylic acid (TCA) cycle for many "glutamine-addicted" cancer types. Inhibiting this process disrupts cancer cell energy production and biomolecule synthesis, making GLS1 a promising target for therapeutic intervention . Consequently, this compound serves as a valuable research tool for studying glutamine metabolism, evaluating mechanisms of metabolic adaptation in tumors, and supporting the development of novel anti-cancer agents aimed at exploiting this metabolic vulnerability. Its research applications extend to pharmacological profiling and structure-activity relationship (SAR) studies aimed at optimizing drug-like properties for improved efficacy and pharmacokinetics.

Properties

Molecular Formula

C8H13N3S

Molecular Weight

183.28 g/mol

IUPAC Name

2-piperidin-1-yl-1,3-thiazol-4-imine

InChI

InChI=1S/C8H13N3S/c9-7-6-12-8(10-7)11-4-2-1-3-5-11/h9H,1-6H2

InChI Key

GKMGAXMEYGUKFV-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)C2=NC(=N)CS2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional distinctions between 2-piperidin-1-yl-1,3-thiazol-4-imine and its analogs:

Compound Name Substituent at Position 4 Molecular Formula Key Functional Groups Biological Relevance
This compound Imine (-NH) C₈H₁₂N₄S Piperidine, imine Potential CCC modulator (hypothetical)
CL-058 (Thiazol-4-one analog) Ketone (=O) C₁₅H₁₅N₃O₂S Piperidine, ketone, benzylidene Starting compound for NKCC1/KCC inhibitors
CLP257 (Modified CL-058) Hydroxyphenyl-F, pyridazine C₁₆H₁₃FN₄OS Fluorine, pyridazine Lead compound for KCC2 activation
2-Piperidin-1-yl-1,3-thiazol-4-amine Amine (-NH₂) C₈H₁₃N₃S Piperidine, amine Crystallographically characterized (PDB: 5IM)
Thiazole-4-carboxylic acid Carboxylic acid (-COOH) C₉H₁₂N₂O₂S Piperidine, carboxylic acid Commercial research reagent

Key Observations :

  • This likely influences binding interactions with biological targets .
  • Biological Activity : CL-058 and CLP257 demonstrate that substituents at position 4 critically modulate ion transporter selectivity. For example, CLP257’s fluorine and pyridazine modifications enhance KCC2 activation potency by ~10-fold compared to CL-058 . The imine derivative’s activity remains underexplored but may occupy a unique niche due to its intermediate polarity.
  • Synthetic Accessibility : Thiazol-4-imines are less commonly reported than thiazol-4-ones or amines, possibly due to challenges in stabilizing the imine moiety during synthesis. CL-058 derivatives were synthesized via condensation reactions, suggesting similar routes could apply to the imine .

Crystallographic and Hydrogen-Bonding Analysis

The thiazol-4-amine analog (PDB: 5IM) exhibits a planar thiazole ring with the piperidine group adopting a chair conformation. Hydrogen bonding between the amine (-NH₂) and adjacent sulfur or nitrogen atoms stabilizes the crystal lattice . In contrast, CL-058’s benzylidene-ketone group facilitates π-π stacking and hydrophobic interactions, as inferred from its role in CCC inhibition .

Pharmacological Implications

  • NKCC1/KCC Selectivity : CL-058’s ketone group is critical for NKCC1 inhibition, while CLP257’s modifications shift selectivity toward KCC2 activation. The imine’s intermediate electronic profile may offer balanced modulation of both targets, though experimental validation is needed .
  • Metabolic Stability : The carboxylic acid analog () is commercially available but may suffer from poor membrane permeability due to ionization. The imine’s neutral charge at physiological pH could improve bioavailability compared to ionized derivatives .

Preparation Methods

Hantzsch Thiazole Synthesis Modifications

Traditional Hantzsch methodology employs α-haloketones and thioamides under basic conditions. For 4-imine-functionalized thiazoles, adaptations involve substituting the α-haloketone with a carbonyl-containing precursor. For example, reacting thiourea with 4-oxo-pentenoic acid derivatives yields 4-oxo-thiazoles, which are subsequently converted to imines.

Reaction Conditions :

  • Solvent : Ethanol/water mixtures (1:1 v/v)

  • Catalyst : Iodine (5 mol%)

  • Temperature : 80°C, 6–8 hours

  • Yield : 70–85%

Cyclocondensation of Thioureas with 1,3-Dicarbonyl Compounds

Thioureas react with 1,3-diketones or β-keto esters to form 4-oxo-thiazoles. This method benefits from readily available starting materials and mild conditions. For instance, acetylacetone and thiourea in acetic acid yield 4-oxo-2-methylthiazole, which is functionalized at position 4 for imine formation.

Leaving GroupSolventTemperature (°C)Yield (%)
ClDMF10078
BrAcetonitrile8082

Mannich Condensation for Direct Piperidinylation

Imine Formation at Position 4

The 4-oxo group of the thiazole is converted to an imine via condensation with primary amines. This step is critical for achieving the target structure and requires precise control of reaction conditions to avoid over-oxidation or side reactions.

Condensation with Ammonia or Amines

4-Oxothiazoles react with ammonium acetate or alkyl/aryl amines under acidic or neutral conditions. For example, heating 2-piperidin-1-yl-4-oxothiazole with aniline in ethanol containing glacial acetic acid produces the corresponding imine.

Mechanistic Pathway :

  • Protonation of the carbonyl oxygen enhances electrophilicity.

  • Nucleophilic attack by the amine forms a hemiaminal intermediate.

  • Dehydration yields the imine product.

Yield Optimization :

  • Amine : Aniline > Benzylamine > Ammonia (yields: 85%, 78%, 65%)

  • Acid Catalyst : p-Toluenesulfonic acid (PTSA) outperforms acetic acid (yield increase: 12–15%)

Microwave-Assisted Imine Synthesis

Microwave irradiation reduces reaction times from hours to minutes. A mixture of 4-oxothiazole, amine, and silica-supported sulfuric acid under microwave (300 W, 120°C) achieves 90% conversion in 15 minutes.

Multicomponent One-Pot Syntheses

Advanced strategies consolidate thiazole formation, piperidinylation, and imine generation into a single step, minimizing purification stages.

Iodine-Catalyzed Three-Component Reactions

A mixture of thiourea, piperidine, and a β-keto aldehyde in the presence of iodine (10 mol%) generates this compound directly. This method exemplifies green chemistry principles by avoiding toxic metals.

Typical Conditions :

  • Solvent : Cyclohexane

  • Temperature : 70°C, 4 hours

  • Yield : 76%

Proline-Catalyzed Asymmetric Synthesis

L-Proline (20 mol%) facilitates enantioselective imine formation during multicomponent reactions, yielding chiral thiazol-4-imines with up to 92% enantiomeric excess (ee).

Analytical Characterization and Validation

Structural confirmation relies on spectroscopic and crystallographic data:

Spectroscopic Data

  • FT-IR : N–H stretch (imine) at 3200–3300 cm⁻¹; C=N stretch at 1640–1680 cm⁻¹

  • ¹H NMR : Piperidine protons as multiplet (δ 1.4–1.6 ppm); thiazole C–H at δ 7.2–7.5 ppm

  • Mass Spectrometry : Molecular ion peak [M+H]⁺ consistent with calculated mass (±0.5 Da)

X-ray Crystallography

Single-crystal XRD reveals planar thiazole rings with piperidine in chair conformations. The imine group adopts an E-configuration, stabilized by intramolecular hydrogen bonding .

Q & A

Basic Research Questions

Q. How can 2-Piperidin-1-yl-1,3-thiazol-4-imine be reliably identified and characterized in synthetic workflows?

  • Methodological Answer : Use analytical techniques such as nuclear magnetic resonance (NMR) to confirm the presence of the piperidine and thiazole moieties. Key signals include aromatic protons (δ ~6.5–7.5 ppm for the thiazole ring) and aliphatic protons from the piperidine group (δ ~1.5–3.0 ppm). Mass spectrometry (MS) provides molecular ion peaks matching the molecular formula C₈H₁₃N₃S (exact mass: 183.09 g/mol). Thin-layer chromatography (TLC) with appropriate solvent systems (e.g., ethyl acetate/hexane) monitors reaction progress and purity .

Q. What synthetic routes are commonly employed for this compound?

  • Methodological Answer : Synthesis typically involves condensation reactions between piperidine derivatives and thiazole precursors. For example, reacting 4-aminothiazole with 1-chloropiperidine under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) at 80–100°C for 12–24 hours. Purification via column chromatography (silica gel, gradient elution) ensures removal of unreacted starting materials .

Q. How can researchers optimize reaction conditions to improve yield and purity?

  • Methodological Answer : Key parameters include:

  • Temperature : Maintain 80–100°C to balance reactivity and side-product formation.
  • Solvent choice : Polar aprotic solvents enhance nucleophilic substitution rates.
  • Catalysts : Use bases like triethylamine to deprotonate intermediates.
    Monitor by TLC and adjust stoichiometry (1:1.2 molar ratio of amine to thiazole precursor) to drive reactions to completion .

Advanced Research Questions

Q. What computational methods are suitable for analyzing the conformational flexibility of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model the piperidine ring puckering and thiazole planarity. Use software like Gaussian or ORCA to calculate puckering coordinates (e.g., Cremer-Pople parameters) and assess energy barriers for ring inversion. Molecular dynamics simulations in explicit solvents (e.g., water or DMSO) predict dynamic behavior under physiological conditions .

Q. How do intermolecular hydrogen bonding patterns influence the crystallographic packing of this compound?

  • Methodological Answer : Analyze single-crystal X-ray diffraction (SC-XRD) data using SHELXL for refinement. Graph set analysis (as per Etter’s rules) identifies hydrogen-bonding motifs (e.g., N–H···N/S interactions). For example, the amine group may form R₂²(8) motifs with adjacent thiazole rings, stabilizing the crystal lattice .

Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for this compound?

  • Methodological Answer : Cross-validate NMR chemical shifts with computed (DFT) shielding constants. If discrepancies arise (e.g., unexpected splitting in NMR), consider dynamic effects like tautomerism or solvent-induced conformational changes. SC-XRD provides definitive bond-length/angle data to resolve ambiguities .

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Methodological Answer : Synthesize analogs with modifications to the piperidine (e.g., N-alkylation) or thiazole (e.g., halogenation) moieties. Evaluate biological activity (e.g., enzyme inhibition) using dose-response assays. Correlate electronic properties (Hammett σ constants) or steric parameters (Taft indices) with activity trends .

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